PB-22 4-hydroxyquinoline isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

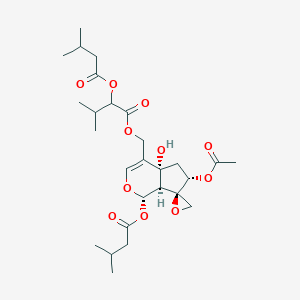

PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 4-hydroxyquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Wissenschaftliche Forschungsanwendungen

Analytical Differentiation in Forensic Drug Analysis

A study by Kohyama et al. (2016) focused on the differentiation among regioisomers of synthetic cannabinoids, including isomers of PB-22 4-hydroxyquinoline, in forensic drug analysis. This research is significant for legal and regulatory purposes as all isomers are not regulated by law. The study employed gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) to achieve successful separation and identification of isomers, including PB-22 4-hydroxyquinoline (Kohyama et al., 2016).

Photophysical Studies

In a study on rare earth organic chelates, Thompson et al. (2004) examined heavy rare earth tris‐8‐hydroxyquinolines, which are chemically similar to aluminium tris‐8‐hydroxyquinoline. The research highlighted the luminescence characteristics of these compounds, indicating potential applications in photoluminescence and the study of 4f–4f luminescence in rare earth elements (Thompson et al., 2004).

Catalytic Performance in Chemical Reactions

Shang et al. (2008) investigated the use of modified HMCM-22 zeolites, treated with 8-hydroxyquinoline, as catalysts for the skeletal isomerization of n-butene. This research contributes to the understanding of how the modification of zeolites can impact their catalytic performance, particularly in the context of isomerization reactions (Shang et al., 2008).

Biomedical Applications

A study by Lv et al. (2019) on a Pb(II) complex with 8-hydroxyquinolinate explored its DNA binding properties and anticancer activity. This type of research contributes to the broader field of metallopharmaceuticals and the development of novel anticancer agents (Lv et al., 2019).

Tautomerism Studies

Research by Heidarnezhad et al. (2013) on the tautomer stability of 4-hydroxyquinoline considered the solvent effect and NBO analysis. This study enhances the understanding of the tautomeric behavior of quinolines, which is fundamental to the study of their chemical properties and potential applications (Heidarnezhad et al., 2013).

Eigenschaften

Molekularformel |

C23H22N2O2 |

|---|---|

Molekulargewicht |

358.4 |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-8-15-25-16-19(17-9-5-7-12-21(17)25)23(26)27-22-13-14-24-20-11-6-4-10-18(20)22/h4-7,9-14,16H,2-3,8,15H2,1H3 |

InChI-Schlüssel |

SPDKRXJQAMKXNU-UHFFFAOYSA-N |

SMILES |

O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CCCCC)C4=C3C=CC=C4 |

Synonyme |

quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.